molecular formula C13H8ClN B14453596 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile CAS No. 78831-76-2

3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile

Katalognummer: B14453596
CAS-Nummer: 78831-76-2
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: ACFVJMZVCGIKKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C13H8ClN It is characterized by a naphthalene ring substituted at the 2-position with a 3-chloro-2-enenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 2-naphthaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    3-(Naphthalen-1-yl)prop-2-enenitrile: Similar structure but lacks the chloro substituent.

    3-(Naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of a nitrile group.

    3-(2-Chlorophenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the naphthalene ring enhances its versatility in various applications.

Eigenschaften

78831-76-2

Molekularformel

C13H8ClN

Molekulargewicht

213.66 g/mol

IUPAC-Name

3-chloro-3-naphthalen-2-ylprop-2-enenitrile

InChI

InChI=1S/C13H8ClN/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H

InChI-Schlüssel

ACFVJMZVCGIKKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.